4-Isopropoxythioanisole
CAS No.:
Cat. No.: VC18546898
Molecular Formula: C10H14OS
Molecular Weight: 182.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14OS |
|---|---|
| Molecular Weight | 182.28 g/mol |
| IUPAC Name | 1-methylsulfanyl-4-propan-2-yloxybenzene |
| Standard InChI | InChI=1S/C10H14OS/c1-8(2)11-9-4-6-10(12-3)7-5-9/h4-8H,1-3H3 |
| Standard InChI Key | PMUWLFOXTCSHIB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)SC |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Classification
4-Isopropoxythioanisole belongs to the thioether family, characterized by a sulfur atom bonded to two alkyl or aryl groups. The compound’s structure comprises a benzene ring substituted at the para position with an isopropoxy group () and a methylthio group (). This arrangement confers distinct electronic and steric properties, influencing its reactivity in nucleophilic and oxidative reactions.
The molecular geometry optimizes orbital overlap between the sulfur lone pairs and the aromatic π-system, enhancing stability and directing regioselectivity in subsequent reactions. Computational studies suggest that the isopropoxy group’s bulkiness slightly distorts the planar aromatic ring, creating a steric environment that moderates reaction kinetics.
Synthesis and Manufacturing
Primary Synthetic Routes
The most widely documented synthesis of 4-isopropoxythioanisole involves a nucleophilic aromatic substitution (SNAr) reaction. Thioanisole serves as the starting material, reacting with isopropyl bromide in the presence of a strong base such as sodium hydride () or potassium carbonate (). The mechanism proceeds via deprotonation of thioanisole’s methylthio group to generate a thiolate anion, which attacks the electrophilic isopropyl bromide.
This method yields moderate to high purity (75–90%) under reflux conditions in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
Alternative Approaches
Alternative strategies include Ullmann-type coupling reactions, where a copper catalyst mediates the coupling of 4-iodothioanisole with isopropanol. Although less common, this method avoids harsh bases and achieves comparable yields (70–85%). Recent advances in photoredox catalysis have also enabled metal-free synthesis under mild conditions, though scalability remains a challenge.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The sulfur atom in 4-isopropoxythioanisole’s thioether group acts as a soft nucleophile, participating in alkylation and arylation reactions. For example, treatment with methyl iodide in basic conditions produces the corresponding sulfonium salt, a precursor for Stevens rearrangements.
Oxidation Reactions
Controlled oxidation of the thioether moiety yields sulfoxides or sulfones, depending on the oxidizing agent. Hydrogen peroxide () in acetic acid selectively generates the sulfoxide, whereas meta-chloroperbenzoic acid () affords the sulfone . These derivatives expand the compound’s utility in asymmetric synthesis and drug design.
Applications in Pharmaceutical and Industrial Chemistry
Role in Medicinal Chemistry
Thioethers like 4-isopropoxythioanisole are pivotal in constructing bioactive molecules. Their sulfur atoms enhance membrane permeability and metabolic stability, making them valuable in anticancer and antimicrobial agents. For instance, derivatives of this compound have been explored as protease inhibitors targeting viral replication pathways.
Industrial Uses
In agrochemical production, 4-isopropoxythioanisole serves as a building block for herbicides and fungicides. Its ability to act as a ligand in transition metal catalysis also supports applications in polymer chemistry, facilitating cross-coupling reactions to synthesize conductive materials.
Recent Advances and Future Directions
Recent studies highlight the compound’s potential in green chemistry. A 2024 report demonstrated its use as a solvent-free catalyst in Heck reactions, reducing waste generation. Future research should prioritize elucidating its pharmacokinetic properties and expanding its role in sustainable synthesis.
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